2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate
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Overview
Description
2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate is an organic compound with the molecular formula C19H18O5. It is characterized by the presence of methoxy groups and an acetate ester, making it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate typically involves the reaction of 2-methoxy-5-hydroxyacetophenone with 4-methoxybenzaldehyde under basic conditions to form the corresponding chalcone. This chalcone is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and affect cellular signaling pathways. These interactions lead to its observed biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 6-Methoxy-2-(4-methoxyphenyl)benzothiophene
- Phenol, 2-methoxy-4-(2-propenyl)-, acetate
Uniqueness
2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate is unique due to its specific structural features, such as the presence of methoxy groups and an acetate ester. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C19H18O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl] acetate |
InChI |
InChI=1S/C19H18O5/c1-13(20)24-19-12-15(7-11-18(19)23-3)17(21)10-6-14-4-8-16(22-2)9-5-14/h4-12H,1-3H3/b10-6+ |
InChI Key |
FGRFCGOAQPTRSB-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)C=CC2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
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